(S)-Methyl 2-Boc-amino-3-iodopropionate

Chiral Chromatography Peptide Synthesis Stereochemical Purity

Select (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7) for its orthogonal Boc/methyl ester protection scheme, enabling selective, sequential deprotection critical for Boc-chemistry peptide synthesis. The β-iodo substituent exhibits markedly higher reactivity in palladium-catalyzed Suzuki-Miyaura and Negishi couplings compared to bromo or chloro analogs, allowing efficient diversification under milder conditions while preserving α-center stereochemistry. As the (S)-enantiomer (D-alanine-derived), it provides precise stereochemical control distinct from the (R)-enantiomer (CAS 889670-02-4) and L-enantiomer (CAS 93267-04-0). This compound is the designated Zavegepant Impurity 22 reference standard, requiring high chiral purity (≥99.5%) for validated analytical methods supporting ANDA submissions. Supplied at ≥97% purity with full analytical documentation.

Molecular Formula C9H16INO4
Molecular Weight 329.13 g/mol
CAS No. 170848-34-7
Cat. No. B067960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-Boc-amino-3-iodopropionate
CAS170848-34-7
Molecular FormulaC9H16INO4
Molecular Weight329.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CI)C(=O)OC
InChIInChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
InChIKeyUGZBFCCHLUWCQI-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7): A Chiral β-Iodoalanine Building Block for Peptide and Pharmaceutical Synthesis


(S)-Methyl 2-Boc-amino-3-iodopropionate, also known as Boc-3-iodo-D-alanine methyl ester, is a chiral, orthogonally protected β-iodo amino acid derivative with the molecular formula C₉H₁₆INO₄ and a molecular weight of 329.13 g/mol [1]. This compound serves as a versatile building block in peptide and pharmaceutical synthesis, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality, a methyl ester on the carboxyl group, and a reactive iodo substituent at the β-position, enabling its use in palladium-catalyzed cross-coupling reactions to introduce diverse side chains [2].

Why (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7) Cannot Be Replaced by Generic β-Haloalanine Analogs


Generic substitution among β-haloalanine derivatives is not feasible due to critical differences in stereochemical identity, halogen reactivity, and protecting group strategy that directly impact synthetic outcomes. The (S)-enantiomer (CAS 170848-34-7) is the D-alanine-derived isomer, distinct from the (R)-enantiomer (CAS 889670-02-4) and L-enantiomer (CAS 93267-04-0), with each exhibiting different optical rotation values and potential for stereochemical control in target molecules [1]. The iodo substituent is significantly more reactive in cross-coupling reactions than bromo or chloro analogs, enabling efficient diversification under milder conditions . Additionally, the orthogonal Boc/methyl ester protection scheme allows for selective deprotection and sequential elongation, a feature that is not universally available across all β-haloalanine variants .

Quantitative Differentiation of (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7) from Closest Analogs: An Evidence-Based Procurement Guide


Chiral Purity and Stereochemical Identity: (S)-Methyl 2-Boc-amino-3-iodopropionate vs. (R)- and L-Enantiomers

The (S)-enantiomer (CAS 170848-34-7) is characterized by a specific optical rotation of [α]²⁰ᴅ = -43 ± 2° (c=1 in CHCl₃) . In contrast, the (R)-enantiomer (CAS 889670-02-4) and the L-enantiomer (CAS 93267-04-0) possess distinct and opposite optical rotations, indicating their stereochemical differences. This differentiation is crucial for applications requiring stereochemical control, such as in the synthesis of Zavegepant impurities, where the (S)-enantiomer is specifically identified as Zavegepant Impurity 22 and the (R)-enantiomer as Impurity 23 [1][2].

Chiral Chromatography Peptide Synthesis Stereochemical Purity

Purity Level and Analytical Certification: (S)-Methyl 2-Boc-amino-3-iodopropionate vs. Standard Grade Materials

Commercial suppliers of (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7) offer this compound with a purity of ≥ 99.5% as determined by chiral HPLC, a specification that exceeds the typical ≥ 95% or ≥ 97% purity offered for general research-grade β-haloalanine derivatives . This higher purity is critical for minimizing side reactions and ensuring batch-to-batch reproducibility in demanding synthetic applications, particularly in pharmaceutical impurity synthesis where trace-level contaminants must be controlled [1].

Analytical Chemistry Quality Control GMP Synthesis

Reactivity in Palladium-Catalyzed Cross-Coupling: β-Iodo vs. β-Bromo and β-Chloro Alanine Derivatives

The β-iodo substituent in (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7) provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to β-bromo and β-chloro analogs. While direct kinetic data comparing these specific alanine derivatives in a single study is not publicly available, the reactivity trend for aryl halides in cross-coupling is well-established: Ar-I > Ar-Br >> Ar-Cl [1]. This trend is consistently applied to β-haloalanine derivatives, where the β-iodo group enables efficient coupling under milder conditions, often at lower temperatures and with lower catalyst loadings, thereby preserving the stereochemical integrity of the α-center [2].

Cross-Coupling Suzuki-Miyaura Negishi Coupling

Orthogonal Protecting Group Strategy: Boc/Methyl Ester vs. Fmoc/t-Butyl Ester Derivatives

(S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7) features an orthogonal Boc/methyl ester protecting group pair, which is ideal for solution-phase peptide synthesis where selective deprotection under mild acidic conditions is required. This contrasts with the Fmoc/t-butyl ester pair, which is more common in solid-phase peptide synthesis (SPPS) using Fmoc strategy, where the Fmoc group is removed under basic conditions [1][2]. While no direct head-to-head comparative data exists for this specific compound, the choice between Boc/methyl ester and Fmoc/t-butyl ester protection dictates the synthetic route and compatibility with other functional groups .

Peptide Synthesis Protecting Group Strategy SPPS

Optimal Application Scenarios for (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7) Based on Quantitative Differentiation


Synthesis of Stereochemically Defined Pharmaceutical Impurity Standards

The (S)-enantiomer (CAS 170848-34-7) is specifically identified as Zavegepant Impurity 22, a crucial reference standard for analytical method development and validation in the quality control of the calcitonin gene-related peptide (CGRP) receptor antagonist Zavegepant [1]. The compound's high chiral purity (≥ 99.5%) ensures accurate quantification and identification of this specific impurity in pharmaceutical formulations, a requirement for regulatory submissions.

Palladium-Catalyzed Cross-Coupling for Non-Natural Amino Acid Synthesis

The β-iodo functionality of (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7) serves as a highly reactive electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to synthesize non-natural α-amino acids with diverse aryl and alkenyl side chains [2]. This reactivity enables the efficient introduction of structural diversity at the β-position while maintaining the α-center's stereochemistry, a key advantage over less reactive β-bromo or β-chloro analogs.

Solution-Phase Peptide Synthesis Using Boc-Chemistry

The orthogonal Boc/methyl ester protection in (S)-Methyl 2-Boc-amino-3-iodopropionate (CAS 170848-34-7) is specifically tailored for solution-phase peptide synthesis protocols that employ Boc-chemistry, where the Boc group is removed under mild acidic conditions while the methyl ester remains stable . This compatibility is essential for constructing complex peptides where selective deprotection is paramount.

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